molecular formula C21H24N2O5 B4404772 2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate

2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate

Cat. No. B4404772
M. Wt: 384.4 g/mol
InChI Key: SHFMCGINWPUUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate, also known as MPAC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPAC belongs to the family of phenyl acetate derivatives, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. For example, this compound has been found to inhibit the activity of the protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in cell proliferation and survival. This compound has also been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can induce apoptosis, inhibit cell proliferation, and modulate the expression of various genes and proteins. In vivo studies have shown that this compound can reduce tumor growth, improve cognitive function, and modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate in lab experiments is its high purity and stability, which allows for accurate and reproducible results. This compound also exhibits a broad range of biological activities, which makes it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the interpretation of the results. Therefore, careful dose-response studies and toxicity assays should be performed before using this compound in lab experiments.

Future Directions

There are several future directions for the study of 2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate, including the development of more potent and selective analogs, the investigation of its mechanism of action in different biological systems, and the evaluation of its therapeutic potential in various diseases. For example, the synthesis and evaluation of this compound analogs with improved PKC or COX-2 inhibitory activity may lead to the discovery of new drugs for the treatment of cancer or inflammation. The investigation of the effects of this compound on other signaling pathways or enzymes may also reveal new targets for drug development. Finally, the evaluation of the safety and efficacy of this compound in animal models and clinical trials may pave the way for its use in human medicine.

Scientific Research Applications

2-methoxy-4-({[2-(pentanoylamino)phenyl]amino}carbonyl)phenyl acetate has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been found to inhibit the growth of human breast cancer cells by inducing apoptosis and blocking the cell cycle. In neuroscience, this compound has been shown to enhance the release of dopamine and acetylcholine in the brain, which may have implications for the treatment of neurological disorders such as Parkinson's disease. In immunology, this compound has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[2-methoxy-4-[[2-(pentanoylamino)phenyl]carbamoyl]phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-4-5-10-20(25)22-16-8-6-7-9-17(16)23-21(26)15-11-12-18(28-14(2)24)19(13-15)27-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHFMCGINWPUUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)OC(=O)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.